molecular formula C20H21ClN2O B2958688 (E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide CAS No. 1798411-89-8

(E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide

Cat. No.: B2958688
CAS No.: 1798411-89-8
M. Wt: 340.85
InChI Key: JGSYMKHPEZKPPA-OUKQBFOZSA-N
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Description

This compound features an acrylamide backbone with an ortho-chlorophenyl group at the β-position and a phenylpyrrolidinylmethyl substituent at the amide nitrogen. The phenylpyrrolidine moiety introduces conformational rigidity and may contribute to interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-19-11-5-4-7-16(19)12-13-20(24)22-15-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-5,7-9,11-13,18H,6,10,14-15H2,(H,22,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSYMKHPEZKPPA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a pyrrolidine moiety, which are known to influence its biological activity. The acrylamide functional group is often associated with various biological interactions, making this compound a candidate for further investigation.

Structural Formula

C17H20ClN2O\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_{2}\text{O}

Research indicates that compounds with similar structures can act on various biological targets, including receptors and enzymes. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, possibly affecting dopamine or serotonin pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models, suggesting its potential as an anti-cancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications in the chlorophenyl and pyrrolidine groups can lead to variations in biological activity.

Modification Effect on Activity
Substitution on ChlorophenylEnhanced binding affinity to target receptors
Alteration of PyrrolidineIncreased potency against specific cancer types

Case Studies

  • Anti-Cancer Activity : A study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 15 µM, indicating moderate potency compared to existing chemotherapeutics.
  • Neuropharmacological Effects : Another investigation focused on the compound's interaction with dopamine receptors. Results suggested that it acts as a partial agonist at D2 receptors, which may contribute to its therapeutic effects in treating neurodegenerative diseases.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • (E)-3-(2-chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h)

    • Key Differences : The imidazolyl group replaces the phenylpyrrolidine, introducing hydrogen-bonding capability.
    • Implications : The imidazole’s basicity and polarity may enhance solubility and interactions with charged residues in enzymes, such as ATP-binding pockets in kinases .
  • (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4312)

    • Key Differences : Para-chlorophenyl substitution and a pyridinyl-acrylamide branch.
    • Implications : The para-chlorine may reduce steric hindrance compared to ortho-substitution, while the pyridine ring could engage in π-π stacking or coordinate metal ions .

Heterocyclic Modifications

  • (2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide Key Differences: A furyl group replaces the phenylpyrrolidine, and dual chlorophenyl substituents are present. Implications: The furan’s electron-rich nature may alter electronic distribution, affecting binding to aromatic residues.
  • Ru(II) Complex Ligand: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-((4′-methyl-(2,2′-bipyridin)-4-yl)methyl)acrylamide Key Differences: Methoxy and hydroxyphenyl groups with a bipyridine-methyl substituent. Implications: The hydroxyl and methoxy groups facilitate metal coordination (e.g., Ru), making this compound suitable for photodynamic therapy. The bipyridine moiety stabilizes metal complexes, unlike the target compound’s non-metallated structure .

Functional Group Variations

  • (2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide Key Differences: A cyano group at the α-position and pyridinylmethyl amine.
  • (2E)-3-Phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acrylamide Key Differences: Trichloroethyl and dichlorophenylamino groups. Implications: Increased halogen content elevates lipophilicity and toxicity risks. The bulky trichloroethyl group may hinder binding to compact active sites .

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